4-Chloro-2,6-bis(hydroxymethyl)phenol

Acidity constants Potentiometric titration Structure-activity relationship

4-Chloro-2,6-bis(hydroxymethyl)phenol (CAS 17026-49-2, molecular formula C₈H₉ClO₃, MW 188.61 g/mol), also named 2,6-dimethylol-4-chlorophenol or 5-chloro-2-hydroxy-1,3-benzenedimethanol, is a para-halogenated bis(hydroxymethyl)phenol derivative. It belongs to the class of 4-substituted-2,6-bis(hydroxymethyl)phenols, which serve as versatile precursors for phloroglucide analogs, polyphenol resins, calixarenes, and macrocyclic ligands.

Molecular Formula C8H9ClO3
Molecular Weight 188.61 g/mol
CAS No. 17026-49-2
Cat. No. B101995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-bis(hydroxymethyl)phenol
CAS17026-49-2
Molecular FormulaC8H9ClO3
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CO)O)CO)Cl
InChIInChI=1S/C8H9ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2
InChIKeyOGMITUYZIACKHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,6-bis(hydroxymethyl)phenol (CAS 17026-49-2): Core Identity and Procurement-Class Positioning


4-Chloro-2,6-bis(hydroxymethyl)phenol (CAS 17026-49-2, molecular formula C₈H₉ClO₃, MW 188.61 g/mol), also named 2,6-dimethylol-4-chlorophenol or 5-chloro-2-hydroxy-1,3-benzenedimethanol, is a para-halogenated bis(hydroxymethyl)phenol derivative [1]. It belongs to the class of 4-substituted-2,6-bis(hydroxymethyl)phenols, which serve as versatile precursors for phloroglucide analogs, polyphenol resins, calixarenes, and macrocyclic ligands [2]. Its defining structural feature—a chlorine atom para to the phenolic OH and two ortho-hydroxymethyl groups—imparts a distinct acidity profile and metal-coordination behavior that differentiate it from its 4-fluoro, 4-bromo, and 4-methyl congeners [2]. The compound is a documented intermediate in the total synthesis of the mycotoxin Ochratoxin A, where the 4-chloro substituent is structurally essential to the natural product .

Why 4-Chloro-2,6-bis(hydroxymethyl)phenol Cannot Be Replaced by Its 4-Bromo, 4-Fluoro, or 4-Methyl Analogs


Within the 4-substituted-2,6-bis(hydroxymethyl)phenol family, the para-substituent exerts a first-order effect on all three ionisable –OH groups, governing both acidity ranking and anion stability order [1]. The phenolic pKₐ₁ follows the sequence F > Cl > Br > Me, while pKₐ₂ and pKₐ₃ follow the reverse order, reflecting differential stabilisation of the mono-, di-, and trianionic species by the inductive effect of the 4-substituent [1]. Consequently, the fraction of each ionisation state available at a given pH—and therefore the compound's reactivity in condensation polymerisation, metal-chelation, and macrocyclisation—is substituent-specific. Furthermore, the chlorine atom is structurally mandatory in Ochratoxin A; its replacement by hydrogen (Ochratoxin B) or another halogen yields a different natural product congener with altered toxicity and analytical relevance [2]. These substituent-dependent physicochemical properties preclude generic interchange among the 4-halo and 4-alkyl analogs.

Quantitative Differentiation Evidence for 4-Chloro-2,6-bis(hydroxymethyl)phenol vs. Closest Analogs


Phenolic pKₐ₁: The 4-Chloro Derivative Is 0.11–0.49 pKₐ Units More Acidic than 4-Fluoro but Less Acidic than 4-Bromo

In a direct head-to-head potentiometric study, the first acidity constant (pKₐ₁, phenolic OH) of 4-chloro-2,6-bis(hydroxymethyl)phenol was determined alongside its 4-fluoro, 4-bromo, and 4-methyl analogs in methanol–water mixtures at 0.10 M TEAB and 25 °C [1]. At x₁ = 0.2 mole fraction methanol, pKₐ₁ for the 4-Cl derivative is 9.04, intermediate between 4-F (9.41) and 4-Br (8.88), and substantially lower than 4-Me (extrapolated ~9.1 at comparable conditions) [1]. The pKₐ₁ ordering (F > Cl > Br > Me) is attributed to intramolecular hydrogen-bond stabilisation of the H₂A⁻ monoanion, which diminishes as the electronegativity of the 4-substituent increases [1].

Acidity constants Potentiometric titration Structure-activity relationship

Second and Third Acidity Constants: pKₐ₂ and pKₐ₃ Invert the 4-Substituent Order, Governing Poly-Anion Stability

The same potentiometric study revealed that the second and third acidity constants follow the reverse order: pKₐ₂(4-F) < pKₐ₂(4-Cl) < pKₐ₂(4-Br) < pKₐ₂(4-Me), and similarly for pKₐ₃ [1]. At x₁ = 0.2 methanol, 4-Cl exhibits pKₐ₂ = 10.81 and pKₐ₃ = 13.05, compared with 4-Br (pKₐ₂ = 10.87, pKₐ₃ = 13.63) and 4-F (pKₐ₂ = 10.74, pKₐ₃ = 12.55) [1]. The 4-Me derivative shows substantially higher pKₐ₂ (11.30 at x₁ = 0.6) and pKₐ₃ (15.98 at x₁ = 0.6), indicating far weaker acidity of the hydroxymethyl –OH groups [1]. This inversion arises because the inductive effect of electronegative substituents stabilises the multiply charged anions HA²⁻ and A³⁻, lowering pKₐ₂ and pKₐ₃ as electronegativity increases [1].

Polyprotic acid equilibria Intramolecular hydrogen bonding Anion stability

Fe³⁺-Selective Charge-Transfer Complexation: 1:1 Stoichiometry with Strong Absorbance at 580 nm; No Fe²⁺ Interference

A dedicated charge-transfer complexometric study demonstrated that 4-chloro-2,6-bis(hydroxymethyl)phenol forms a well-defined complex with ferric ions (Fe³⁺) in 0.3 mole fraction methanol–water at 25.0 °C, with a strong absorbance band at 580 nm and a metal-to-ligand ratio of 1:1 [1]. Critically, ferrous ions (Fe²⁺) exhibit no significant interaction with the ligand under identical conditions, establishing a clear oxidation-state selectivity [1]. Only MLH₂ and MLH₃ species are formed within the pH range 2.0–11.5, confirmed independently by both spectrophotometric and potentiometric methods [1]. While direct comparative data for the 4-Br and 4-F analogs in Fe³⁺ complexation are not available in the same study, the 4-Cl derivative's complexation parameters are reported to be independent of salt concentration, pH, and temperature , a practical robustness feature not yet systematically documented for the other 4-halo congeners.

Iron speciation Charge-transfer complex Spectrophotometric detection

Microwave-Assisted Phloroglucide Synthesis: Yield Enhancement from ≤56% (Conventional) to 72–92% Using 4-Cl and 4-Br Derivatives

In a comparative study of solution-phase vs. microwave-assisted solid-phase synthesis of phloroglucide analogs, both 4-chloro-2,6-bis(hydroxymethyl)phenol (1a) and its 4-bromo counterpart (1b) were condensed with various substituted phenols in the presence of ZnCl₂ [1]. The microwave method delivered isolated yields of 72–92% for products derived from the 4-Cl precursor, compared with 0–56% by the conventional HCl/MeOH solution method [1]. While yields for 4-Br-derived products fell in a similar range, the 4-Cl derivative uniquely enabled preparation of acid-sensitive analogs (e.g., eugenol-derived products 2l and 2m in 84–90% yield) that are inaccessible via classical methods due to allyl-group reactivity [1]. Reaction times were reduced from 9–72 h to 25–50 s [1].

Microwave-assisted synthesis Phloroglucide analogs Solid-phase condensation

Oxacalix[3]arene Macrocyclisation: The 4-Chloro Substituent Is Among Five Viable R Groups, with Yields of 12–32%

The acid-catalysed, high-dilution condensation of 2,6-bis(hydroxymethyl)-4-substituted-phenols produces oxacalix[3]arene macrocycles in yields of 12–32%, with R = t-Bu, i-Pr, Et, Me, and Cl all demonstrated as viable substituents [1]. The macrocycles are isolated as their sodium or potassium monoanion salts in high purity without chromatography [1]. The 4-Cl derivative thus occupies a defined position within a five-member substituent series, enabling systematic tuning of macrocycle cavity electronics without altering the core synthetic route.

Oxacalix[3]arene Macrocycle synthesis Supramolecular chemistry

Ochratoxin A Total Synthesis: The 4-Chloro Substituent Is Structurally Mandatory; Non-Chlorinated Analogs Yield a Different Natural Product

4-Chloro-2,6-bis(hydroxymethyl)phenol is a documented intermediate in the total synthesis of Ochratoxin A . In the Snieckus synthesis, the chlorine atom pre-installed at the stage of this intermediate is carried through the entire sequence—directed ortho-metalation, lactonisation, and coupling with L-phenylalanine—to deliver (R)-Ochratoxin A (6% overall yield over 5 steps from 4-chlorophenol) [1]. The non-chlorinated analog yields Ochratoxin B, a distinct congener with different toxicity and analytical properties. No alternative 4-substituted-2,6-bis(hydroxymethyl)phenol can substitute for the 4-Cl derivative in this pathway without fundamentally altering the target molecule identity.

Ochratoxin A Mycotoxin synthesis Directed ortho-metalation

Evidence-Backed Procurement Scenarios for 4-Chloro-2,6-bis(hydroxymethyl)phenol (CAS 17026-49-2)


Ochratoxin A Reference-Standard and Mycotoxin Metabolite Synthesis

The chlorine atom pre-installed in 4-chloro-2,6-bis(hydroxymethyl)phenol is structurally integral to Ochratoxin A, and no other 4-substituted-2,6-bis(hydroxymethyl)phenol can produce the correct chlorinated isocoumarin core. Laboratories synthesising Ochratoxin A for toxicology standards, food-safety calibrants, or biosynthetic pathway studies must procure the 4-Cl derivative specifically; the 4-H analog routes exclusively to Ochratoxin B [1]. The Snieckus total synthesis demonstrates a viable five-step sequence from 4-chlorophenol-derived intermediates with an overall yield of ~6% [1].

Fe³⁺-Selective Potentiometric or Spectrophotometric Sensor Development

The demonstrated 1:1 Fe³⁺ charge-transfer complex (λₘₐₓ = 580 nm) with complete Fe²⁺ discrimination and performance parameters independent of salt concentration, pH, and temperature positions 4-chloro-2,6-bis(hydroxymethyl)phenol as a candidate sensing ligand for iron-speciation applications [2]. Only MLH₂ and MLH₃ species form between pH 2.0 and 11.5, simplifying speciation modelling [2]. This application scenario is uniquely supported for the 4-Cl derivative; equivalent Fe³⁺/Fe²⁺ selectivity data are not published for the 4-Br, 4-F, or 4-Me analogs.

Microwave-Assisted High-Throughput Phloroglucide Library Synthesis

The 4-chloro derivative (1a) is validated for microwave-assisted solid-phase condensation with diverse substituted phenols using ZnCl₂, delivering phloroglucide analogs in 72–92% isolated yield with reaction times of 25–50 s, compared with 0–56% yield and 9–72 h by conventional solution methods [3]. The methodology is specifically demonstrated to tolerate acid-sensitive allyl functional groups (eugenol-derived products 2l and 2m, 84–90% yield), a scope feature not replicated with the 4-Br analog in the same study [3].

Oxacalix[3]arene Macrocycle Synthesis with Tunable Cavity Electronics

4-Chloro-2,6-bis(hydroxymethyl)phenol is one of five validated 4-substituted precursors for acid-catalysed oxacalix[3]arene macrocyclisation, producing macrocycles in 12–32% yield that are isolated in high purity as their alkali-metal monoanion salts without chromatography [4]. The 4-Cl substituent provides an electron-withdrawing cavity environment complementary to the 4-Me (electron-donating) and 4-t-Bu (sterically bulky) congeners, enabling systematic cation-binding affinity tuning within a single synthetic platform [4].

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